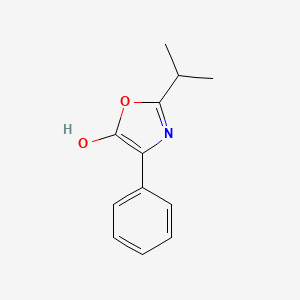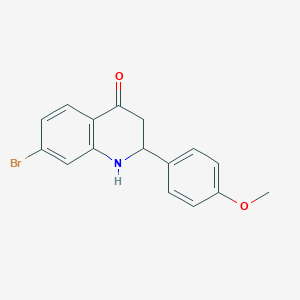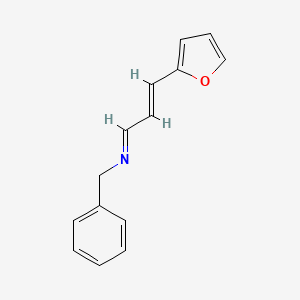![molecular formula C9H6FNO4 B12883934 2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method includes the cyclization of 2-aminophenol with fluorinated carboxylic acids under acidic or basic conditions . The reaction conditions often involve heating the reactants to temperatures ranging from 100°C to 200°C for several hours .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often utilize continuous flow reactors to ensure consistent product quality and yield . These methods may involve the use of catalysts such as metal catalysts or nanocatalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol .
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole include other benzoxazole derivatives such as:
- 2-(Carboxy(hydroxy)methyl)benzoxazole
- 5-Fluorobenzoxazole
- 2-(Carboxy(hydroxy)methyl)-6-fluorobenzoxazole
Uniqueness
What sets this compound apart from its similar compounds is the presence of both the carboxy(hydroxy)methyl group and the fluorine atom at specific positions on the benzoxazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
2-(5-fluoro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6FNO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
FMYGZSCTOBZGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



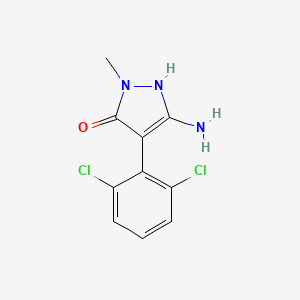
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)



![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
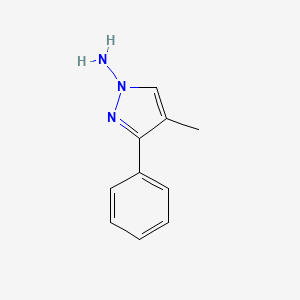
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)

